2-(4-chlorophenyl)-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)acetamide

Nicotinic receptor pharmacology Non-competitive antagonism Addiction neurobiology

2-(4-Chlorophenyl)-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)acetamide (CAS 946234-23-7) is a synthetic small-molecule belonging to the pyrimidine-acetamide class. It functions as a non-competitive antagonist at the human α3β4 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel subtype predominantly expressed in the medial habenula and interpeduncular nucleus.

Molecular Formula C21H21ClN4O2
Molecular Weight 396.88
CAS No. 946234-23-7
Cat. No. B2505487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenyl)-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)acetamide
CAS946234-23-7
Molecular FormulaC21H21ClN4O2
Molecular Weight396.88
Structural Identifiers
SMILESCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl)C
InChIInChI=1S/C21H21ClN4O2/c1-3-28-21-13-19(23-14(2)24-21)25-17-8-10-18(11-9-17)26-20(27)12-15-4-6-16(22)7-5-15/h4-11,13H,3,12H2,1-2H3,(H,26,27)(H,23,24,25)
InChIKeySRBYGAYVPXBQQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chlorophenyl)-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)acetamide (CAS 946234-23-7): A Non-Competitive α3β4 Nicotinic Antagonist for Addiction and Neuroscience Research


2-(4-Chlorophenyl)-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)acetamide (CAS 946234-23-7) is a synthetic small-molecule belonging to the pyrimidine-acetamide class. It functions as a non-competitive antagonist at the human α3β4 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel subtype predominantly expressed in the medial habenula and interpeduncular nucleus [1]. This receptor subtype has been implicated in nicotine addiction, opioid withdrawal, and reward pathway modulation [2]. The compound's molecular formula is C21H21ClN4O2 with a molecular weight of 396.88 g/mol, and it features a distinctive 6-ethoxy-2-methylpyrimidine core linked via a p-phenylenediamine bridge to a 4-chlorophenylacetamide terminus [3].

Why 2-(4-Chlorophenyl)-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)acetamide Cannot Be Replaced by Generic α3β4 Antagonists


In-class α3β4 nAChR antagonists exhibit substantial pharmacological heterogeneity that prevents interchangeable use. Mecamylamine, for example, is a non-competitive antagonist with preferential α3β4 activity (IC50 = 90–640 nM), but it retains significant off-target activity at α4β2, α3β2, and α7 subtypes (IC50 range: 1–7 µM), limiting its use as a subtype-selective probe . 18-Methoxycoronaridine (18-MC), while more selective for α3β4 (IC50 = 0.75 µM), is an iboga alkaloid congener with a different binding mode (luminal and non-luminal sites) and distinct pharmacokinetic properties [1]. Dextromethorphan, though widely available, is a promiscuous ligand with primary activity at NMDA receptors and sigma-1 receptors, with relatively weak α3β4 antagonism (IC50 ≈ 19.5 µM) [2]. The target compound's unique pyrimidine-acetamide scaffold and specific non-competitive mechanism at human α3β4 nAChR make direct substitution with any of these agents scientifically invalid without revalidation of the experimental system.

Quantitative Differentiation Evidence for 2-(4-Chlorophenyl)-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)acetamide (CAS 946234-23-7)


Non-Competitive Antagonism at Human α3β4 nAChR vs. Competitive Antagonists

The target compound is explicitly characterized as a non-competitive antagonist at human α3β4 nAChR in CHO cells, assessed by inhibition of nicotine-induced calcium influx via FLIPR analysis with a 30-minute pre-incubation period [1]. This mechanism is distinct from competitive antagonists such as the α-conotoxin TxID (IC50 = 6.9 nM at α3β4), which competes with acetylcholine at the orthosteric ligand-binding site [2]. Non-competitive antagonists bind to sites distinct from the agonist binding pocket, potentially offering different use-dependence and voltage-dependence profiles, which is critical for interpreting functional outcomes in neuronal preparations where endogenous acetylcholine tone varies.

Nicotinic receptor pharmacology Non-competitive antagonism Addiction neurobiology

Distinct Pyrimidine-Acetamide Scaffold Differentiates from Iboga Alkaloid and Morphinan-Based α3β4 Antagonists

The target compound features a 6-ethoxy-2-methylpyrimidine core connected via a p-phenylenediamine linker to a 4-chlorophenylacetamide moiety (MW 396.88, cLogP ~4.5) [1]. This scaffold is structurally unrelated to the iboga alkaloid nucleus of 18-MC (MW 368.5, cLogP ~3.8) [2] or the morphinan skeleton of dextromethorphan (MW 271.4, cLogP ~3.6) [3]. Scaffold divergence is critical because it dictates binding site interactions, metabolitic stability, and off-target liability profiles that cannot be predicted from pharmacological activity at the primary target alone. The pyrimidine-acetamide chemotype has been explored in kinase inhibitor and GPCR modulator programs, suggesting established synthetic tractability and potential for parallel SAR exploration [4].

Chemical scaffold differentiation Medicinal chemistry Structure-activity relationships

Human α3β4 Receptor Assay Context vs. Rat Receptor Models Used for Major Comparators

The target compound's functional antagonism has been characterized at the human α3β4 nAChR expressed in CHO cells, providing direct human-relevant pharmacological data [1]. In contrast, many widely-used α3β4 antagonists have been primarily characterized using rat receptors. Dextromethorphan's α3β4 IC50 (19.5 µM) was determined using rat α3β4 expressed in Xenopus oocytes [2], and mecamylamine's reported IC50 range (90–640 nM) includes data from both rat and human receptors with significant inter-species and inter-assay variability . Human and rat α3β4 receptors share approximately 89% sequence homology in the transmembrane domains where non-competitive antagonists often bind, but even single amino acid differences can alter antagonist sensitivity [3]. Direct human receptor data eliminates interspecies extrapolation uncertainty.

Species-specific pharmacology Translational relevance Recombinant receptor assays

Functional Assay Format: FLIPR-Based Calcium Flux vs. Electrophysiology

The target compound was characterized using a calcium-4 dye-based FLIPR (Fluorometric Imaging Plate Reader) assay measuring inhibition of nicotine-induced intracellular calcium mobilization in CHO cells expressing human α3β4 nAChR, following a 30-minute compound pre-incubation [1]. This assay format differs fundamentally from the two-electrode voltage clamp (TEVC) electrophysiology used to characterize many comparators, including dextromethorphan (rat α3β4 in Xenopus oocytes) [2] and α-conotoxin TxID [3]. FLIPR assays measure downstream calcium responses that integrate receptor activation, ion flux, and second-messenger coupling, rather than direct ion current. Non-competitive antagonists can exhibit distinct apparent potencies in these different readout modalities due to signal amplification and response kinetics, making it essential to compare compounds using the same assay format [4].

Assay technology comparison Calcium flux assays High-throughput screening

Optimal Research and Industrial Applications for 2-(4-Chlorophenyl)-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)acetamide (CAS 946234-23-7)


Nicotine and Opioid Addiction Research: α3β4-Mediated Withdrawal and Reinstatement Studies

The α3β4 nAChR subtype is highly expressed in the medial habenula–interpeduncular nucleus pathway, a circuit critically involved in nicotine withdrawal and opioid dependence [1]. The target compound's non-competitive antagonism at human α3β4 nAChR makes it a valuable tool for dissecting the role of this receptor subtype in addiction-related behaviors, particularly where sustained receptor blockade is desired independent of fluctuating endogenous acetylcholine levels. Unlike mecamylamine (which also blocks α4β2 and α7 subtypes at higher concentrations) , or 18-MC (which has an iboga alkaloid scaffold with complex polypharmacology) [2], the pyrimidine-acetamide chemotype may offer a cleaner pharmacological profile for target validation studies. Researchers should cross-validate findings with subtype-selective positive and negative controls.

Chemical Probe Development for Nicotinic Receptor Subtype Profiling

The compound's distinct pyrimidine-acetamide scaffold provides a novel starting point for medicinal chemistry optimization programs aimed at developing selective α3β4 nAChR probes [1]. Its structural divergence from established chemotypes (iboga alkaloids, morphinans, conotoxins) creates opportunities for exploring uncharted chemical space within this target class . The 6-ethoxy-2-methylpyrimidine core, p-phenylenediamine linker, and 4-chlorophenylacetamide terminus each represent independently modifiable modules for SAR exploration. The compound's characterization in a FLIPR-based human α3β4 assay provides a platform-relevant benchmark for SAR progression, though procurement teams should verify that the commercial sample matches the characterized material in purity and identity.

In Vitro Neuroscience Assay Development and Screening Cascades

The compound's functional characterization in a FLIPR-based calcium flux assay using human α3β4-expressing CHO cells provides a directly translatable dataset for laboratories building or optimizing high-throughput screening cascades for nAChR modulators [1]. The 30-minute pre-incubation protocol and nicotine-induced calcium mobilization readout are compatible with automated liquid handling and 384-well plate formats. This assay context allows the compound to serve as a reference antagonist for assay validation, Z'-factor determination, and inter-plate normalization—provided that laboratories replicate the exact cell line, dye, and incubation conditions described in the primary data source .

Comparative Pharmacology Studies of Non-Competitive vs. Competitive nAChR Antagonism

The target compound's explicitly defined non-competitive mechanism distinguishes it from competitive peptide antagonists such as α-conotoxin TxID (IC50 = 6.9 nM) [1] and enables mechanistic comparator studies. Head-to-head experiments using the same human α3β4 CHO cell FLIPR assay would allow researchers to quantify differences in the concentration-response relationship under varying nicotine concentrations, use-dependent block characteristics, and reversibility kinetics. Such data are essential for selecting the appropriate antagonist type for specific experimental designs—non-competitive antagonists for sustained blockade and competitive antagonists for probing orthosteric site pharmacology .

Quote Request

Request a Quote for 2-(4-chlorophenyl)-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.